molecular formula C10H17F2NO3 B13490842 rac-tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

rac-tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13490842
M. Wt: 237.24 g/mol
InChI Key: PZPDVALOSYWDOT-RNFRBKRXSA-N
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Description

rac-tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two fluorine atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-fluorinated or de-hydroxylated product.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study the effects of fluorine substitution on the biological activity of piperidine derivatives.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

  • rac-tert-butyl (3R,5R)-3-amino-5-methylpiperidine-1-carboxylate
  • rac-tert-butyl (3R,5R)-5-amino-3-hydroxyazepane-1-carboxylate

Comparison:

  • Structural Differences: The presence of fluorine atoms and a hydroxyl group in rac-tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate distinguishes it from similar compounds, which may have different substituents.
  • Unique Properties: The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

tert-butyl (3R,5R)-3,5-difluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(11)8(14)7(12)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

PZPDVALOSYWDOT-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C([C@@H](C1)F)O)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)F)O)F

Origin of Product

United States

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